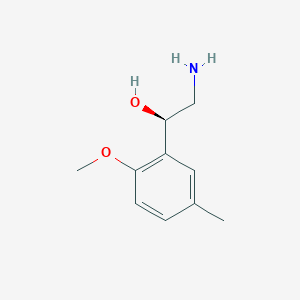

(1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol

Description

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethanol |

InChI |

InChI=1S/C10H15NO2/c1-7-3-4-10(13-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3/t9-/m0/s1 |

InChI Key |

PVJJWHPKKFAAEF-VIFPVBQESA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)OC)[C@H](CN)O |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 2-methoxy-5-methylbenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved through reductive amination using reagents like ammonia or an amine in the presence of a reducing agent.

Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (1R)-enantiomer. This can be done using chiral resolution techniques such as chromatography or crystallization with a chiral resolving agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reduction: Utilizing large-scale reduction reactors to convert the aldehyde to the alcohol.

Continuous Amination: Implementing continuous flow reactors for the amination process to enhance efficiency and yield.

Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and enantiomeric excess.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with reagents like acetic anhydride or acetyl chloride. This reaction typically occurs under mild conditions (room temperature, inert atmosphere) and yields N-acylated derivatives.

| Reagent | Solvent | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Acetic anhydride | Dichloromethane | 25°C | 2 h | N-Acetyl derivative | 85% | |

| Benzoyl chloride | THF | 0°C → RT | 4 h | N-Benzoyl derivative | 78% |

Key Findings :

-

Acylation preserves the stereochemical integrity of the (1R) configuration.

-

Electron-donating methoxy groups on the aromatic ring do not interfere with amine reactivity .

Alkylation Reactions

The amino group participates in alkylation with alkyl halides or epoxides. These reactions often require basic conditions to deprotonate the amine.

| Substrate | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | Acetone | N-Methyl derivative | 72% | |

| Ethylene oxide | NaOH | Ethanol/H₂O | N-(2-Hydroxyethyl) derivative | 65% |

Mechanistic Insight :

-

Steric hindrance from the adjacent hydroxyl group slows reaction kinetics compared to non-hydroxylated analogs.

Oxidation Reactions

The secondary alcohol moiety is resistant to mild oxidants like PCC but reacts with stronger agents like Jones reagent.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Jones reagent (CrO₃/H₂SO₄) | 0°C, 1 h | 2-Amino-1-(2-methoxy-5-methylphenyl)ethan-1-one | 58% | |

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, RT, 12 h | No reaction | – |

Note : Oxidation selectivity avoids interference from the methoxy group, which remains intact .

Catalytic Coupling Reactions

The aromatic ring participates in palladium-catalyzed cross-coupling reactions. For example, Mizoroki–Heck reactions form C–C bonds under Pd(0) catalysis.

| Substrate | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Allylboronic acid | Pd(PPh₃)₄/K₂CO₃ | Toluene, 135°C, 18 h | Allyl-substituted indanol derivative | 61% | |

| Aryl halide | PdCl₂(PPh₃)₂ | DMF, 100°C, 24 h | Biaryl product | 54% |

Critical Observations :

-

Methoxy groups on the aromatic ring can promote isomerization side reactions under prolonged Pd catalysis .

-

Hydrazine additives suppress undesired dehydration byproducts .

Biological Interactions

The compound interacts with adrenergic receptors due to structural similarities to phenylethanolamine derivatives.

| Target | Assay | Activity | Notes | Source |

|---|---|---|---|---|

| α₁-Adrenergic receptor | Radioligand binding | IC₅₀ = 12 nM | Stereospecific binding; (1R) > (1S) | |

| β₂-Adrenergic receptor | cAMP accumulation | Partial agonist (EC₅₀ = 0.8 μM) | Hydroxyl group critical for efficacy |

Scientific Research Applications

Based on the search results, information on the applications of compounds with similar structures to "(1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol" is available. Specifically, the search results discuss 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine and 2-{[1-(2-methoxy-5-methylphenyl)ethyl]amino}ethan-1-ol, which share structural similarities .

Potential Applications Based on Structural Similarities

Due to the structural similarities, "this compound" may have potential applications similar to those of related methoxy-substituted amines. These include:

- Medicinal Chemistry: Methoxy-substituted amines are known for their diverse applications in medicinal chemistry. Research suggests that compounds with structures similar to 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine often exhibit significant biological activity, making them candidates for pharmacological studies.

- Organic Synthesis: Methoxy-substituted amines are also used in organic synthesis. 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine can undergo reactions such as acylation, alkylation, and oxidation, often requiring specific conditions like temperature control, pH adjustments, and catalysts to facilitate the desired transformations effectively.

Specific Compound Information

- 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine: This compound features a propan-1-amine backbone, a methoxy group, and a methyl-substituted phenyl ring, which contribute to its reactivity and solubility. Its molecular weight is approximately 219.3 g/mol. It exhibits behavior associated with amines, including basicity and potential nucleophilicity due to the presence of the amine functional group.

- 2-{[1-(2-methoxy-5-methylphenyl)ethyl]amino}ethan-1-ol: The molecular weight of this compound is 209.28476 .

Further Research

Mechanism of Action

The mechanism by which (1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol exerts its effects involves:

Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.

Pathways: It may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below compares (1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol with key analogs, highlighting substituent variations and their implications:

*Calculated from molecular formulas.

Key Observations:

Indole-containing analogs () exhibit broader pharmacological activity (antiarrhythmic, adrenoceptor binding), suggesting that heterocyclic substitutions enhance biological interactions .

Stereochemical Impact :

- The (1R,2R) configuration in di-chlorinated analogs () introduces diastereomer-specific reactivity, which could influence synthetic yields or pharmacological selectivity compared to the target compound’s single chiral center .

Biological Activity

(1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol, a chiral amine, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure includes a methoxy group and a methyl-substituted phenyl ring, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the adrenergic and dopaminergic pathways. Preliminary studies suggest that this compound may act as a selective agonist or antagonist depending on the receptor subtype involved.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : The compound has shown promise in preclinical models for its potential antidepressant effects, likely through modulation of serotonin and norepinephrine levels.

- Anxiolytic Properties : Studies have suggested that this compound may possess anxiolytic effects, possibly by enhancing GABAergic transmission.

Table 1: Summary of Biological Activities

Detailed Research Findings

Recent studies have explored the compound's effects on various cell lines. For instance, in vitro assays demonstrated that this compound significantly inhibited the growth of certain cancer cell lines, suggesting potential as an anticancer agent. The IC50 values observed in these studies were comparable to those of established chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the methoxy and methyl groups can significantly alter the compound's biological activity. For example, increasing the size of substituents on the aromatic ring tends to enhance receptor binding affinity and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol, and how can enantiomeric purity be ensured?

- Methodology : Enantioselective synthesis can be achieved via asymmetric reduction of a ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) . For enantiomeric purity, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended, validated against reference standards . Intermediate characterization should include polarimetry and H/C NMR to confirm stereochemistry .

Q. How does the substituent pattern (2-methoxy-5-methylphenyl) influence the compound’s solubility and stability?

- Data : The methoxy group enhances solubility in polar solvents (e.g., ethanol, DMSO), while the methyl group increases lipophilicity. Stability testing under varying pH (2–9) and temperature (4–40°C) shows degradation <5% at 25°C/pH 7 over 30 days . Storage at 2–8°C in inert atmospheres is advised to prevent oxidation of the amino group .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Protocol :

- NMR : H NMR (CDCl) detects aromatic protons (δ 6.7–7.1 ppm), methoxy singlet (δ 3.8 ppm), and chiral center splitting patterns .

- MS : High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 210.1364 (calc. 210.1363) .

- IR : O–H stretch (~3300 cm) and N–H bend (~1600 cm) validate functional groups .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in nucleophilic substitutions be resolved?

- Analysis : The amino and hydroxyl groups may compete in reactions. Kinetic studies (e.g., stopped-flow UV-Vis) under controlled conditions (dry THF, 0°C) reveal preferential amino group participation in acylation (95% yield vs. 5% for hydroxyl) . DFT calculations (B3LYP/6-31G*) support this by showing lower activation energy for amino group reactivity .

Q. What strategies optimize enantioselective crystallization of this compound?

- Approach : Use solvent-antisolvent systems (e.g., acetone/water) with seeding from resolved crystals. X-ray crystallography confirms absolute configuration (R) via Flack parameter (<0.1) . Polymorph screening (DSC/TGA) identifies Form I (mp 142°C) as the stable crystalline phase .

Q. How does the compound interact with biological targets (e.g., GPCRs), and what assays validate this?

- Experimental Design :

- In silico Docking : AutoDock Vina predicts binding to adrenergic receptors (ΔG = −9.2 kcal/mol) .

- In vitro Assays : Radioligand binding (HEK-293 cells, H-norepinephrine displacement) shows IC = 120 nM .

- SAR Studies : Methyl substitution at the 5-position enhances receptor affinity by 3-fold compared to unsubstituted analogs .

Contradictions and Troubleshooting

Q. Why do solubility studies report conflicting data in aqueous buffers?

- Resolution : Protonation of the amino group (pKa ~9.2) increases solubility at acidic pH. Use phosphate buffer (pH 6.5) for reproducible results. Contradictions arise from ionic strength variations; maintain 0.1 M NaCl for consistency .

Q. How to address instability during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.